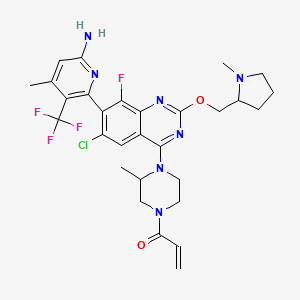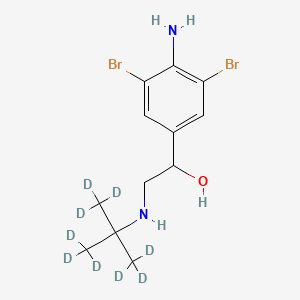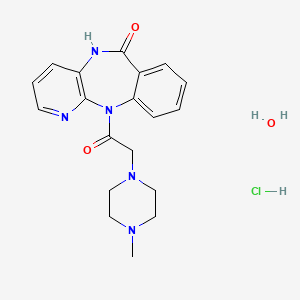
Pirenzepine hcl hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirenzepine hydrochloride hydrate is a muscarinic receptor antagonist primarily used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. It inhibits gastric secretion at lower doses than those required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function .
Preparation Methods
Pirenzepine hydrochloride hydrate can be synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 11-(4-methyl-1-piperazinyl)acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Pirenzepine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under acidic conditions, leading to the formation of benzimidazole derivatives.
Reduction: Although less common, reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common reagents used in these reactions include hydrochloric acid, ethanol, methanol, and alkyl halides. The major products formed from these reactions include benzimidazole derivatives and substituted piperazine compounds .
Scientific Research Applications
Pirenzepine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of muscarinic receptor antagonists.
Biology: Researchers use it to study the effects of muscarinic receptor antagonists on cellular responses.
Medicine: It is used in clinical studies to evaluate its efficacy in treating peptic ulcers and other gastrointestinal disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new antimuscarinic agents
Mechanism of Action
Pirenzepine hydrochloride hydrate exerts its effects by binding to the muscarinic acetylcholine receptor. This binding inhibits various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . The compound primarily targets the M1 subtype of muscarinic receptors, leading to reduced gastric acid secretion and muscle spasm .
Comparison with Similar Compounds
Pirenzepine hydrochloride hydrate is unique in its selective inhibition of the M1 subtype of muscarinic receptors. Similar compounds include:
Telenzepine: Another muscarinic receptor antagonist with a similar mechanism of action but different chemical structure.
Pirenzepine hydrochloride hydrate stands out due to its high selectivity for the M1 receptor, making it particularly effective in reducing gastric acid secretion without significant central nervous system effects .
Properties
Molecular Formula |
C19H24ClN5O3 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);1H;1H2 |
InChI Key |
QODVVDMOQTYTNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
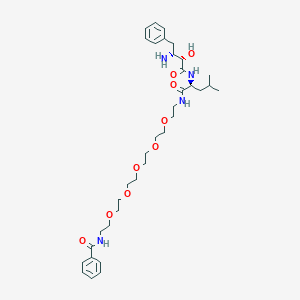
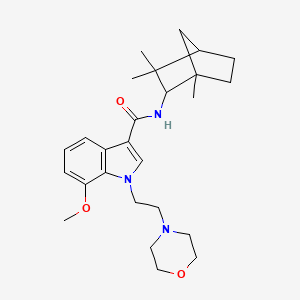
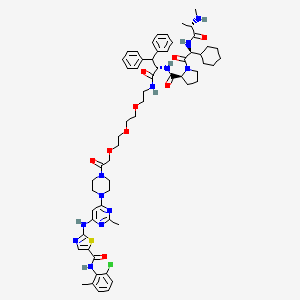
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
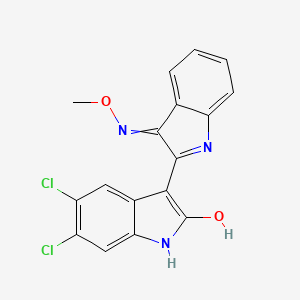
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
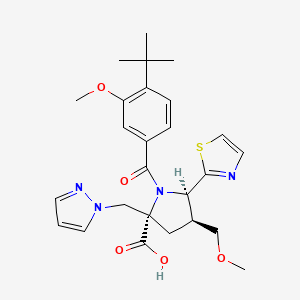
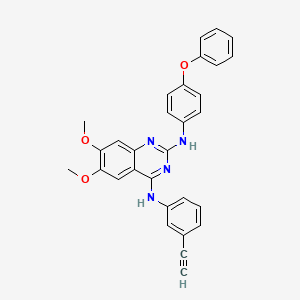
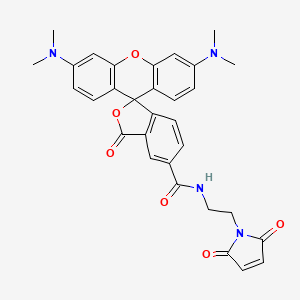
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
